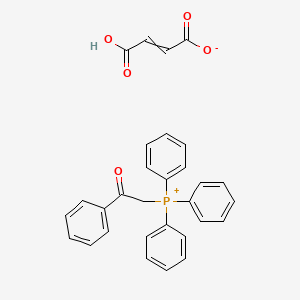
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is a complex chemical compound known for its unique structure and potential applications in various fields of science. This compound features a combination of phenyl, triphenylphosphine, and carboxyprop-2-enoate groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxo-2-phenylethyl group. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve catalysts to facilitate the reaction. The process generally includes steps like condensation, reduction, and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphine group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato involves its interaction with molecular targets such as enzymes and receptors. The compound may act by inhibiting or activating specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Thiophene derivatives: Known for their biological activity and applications in material science
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
676256-62-5 |
|---|---|
Molecular Formula |
C30H25O5P |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4-hydroxy-4-oxobut-2-enoate;phenacyl(triphenyl)phosphanium |
InChI |
InChI=1S/C26H22OP.C4H4O4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;5-3(6)1-2-4(7)8/h1-20H,21H2;1-2H,(H,5,6)(H,7,8)/q+1;/p-1 |
InChI Key |
ZOYGJSKJOVFRCE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















